molecular formula C9H11ClN6O B4359401 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B4359401
M. Wt: 254.68 g/mol
InChI Key: JUJDRVNEULRIAI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring and a triazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated pyrazole is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazide with an alkylating agent under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated and methylated pyrazole with the triazole ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the triazole ring.

    3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with a different substitution pattern.

Uniqueness

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide is unique due to the presence of both the pyrazole and triazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN6O/c1-6-8(10)3-16(13-6)7(2)9(17)14-15-4-11-12-5-15/h3-5,7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJDRVNEULRIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
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2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
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2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
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2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
Reactant of Route 5
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide
Reactant of Route 6
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2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide

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